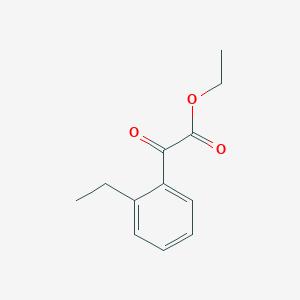

Ethyl 2-ethylbenzoylformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-7-5-6-8-10(9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYHRXYMNOMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300502 | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-49-6 | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 2-ethylbenzoylformate

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Ethyl 2-ethylbenzoylformate, an α-keto ester of significant interest in organic synthesis and medicinal chemistry. α-Keto esters serve as versatile building blocks for a wide array of heterocyclic compounds and are pivotal intermediates in the development of novel pharmaceutical agents.[1][2] This document offers a detailed narrative on a robust synthetic methodology, a comprehensive characterization protocol, and the underlying scientific principles that govern these processes. It is intended for researchers, chemists, and professionals in the field of drug development who require a practical, field-proven guide to the preparation and validation of this class of compounds.

Introduction: The Significance of α-Keto Esters

α-Keto esters, characterized by a ketone functional group adjacent to an ester moiety, are highly valuable intermediates in organic chemistry.[3] Their unique electronic structure, featuring two adjacent electrophilic carbon centers, allows for a diverse range of chemical transformations, including nucleophilic additions, condensations, and cyclization reactions.[1] This reactivity makes them essential precursors for synthesizing complex molecules, particularly nitrogen-containing heterocycles that form the core of many bioactive compounds.[1][4]

This compound (C₁₂H₁₄O₃) is a specific aryl α-keto ester whose substituted aromatic ring provides a scaffold for further functionalization, making it a target of interest for creating libraries of potential drug candidates.[5] Understanding its synthesis and confirming its structural integrity through rigorous characterization are the foundational steps for its successful application in research and development.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

Several methods exist for the synthesis of α-keto esters, including the oxidation of α-hydroxy esters and the reaction of organometallic reagents with oxalate derivatives.[2][6] However, the Friedel-Crafts acylation of an aromatic substrate with an oxalyl chloride derivative offers one of the most direct and efficient routes to aryl α-keto esters.[2][7]

Rationale for Method Selection

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[8][9] Its selection for the synthesis of this compound is based on several key advantages:

-

Directness: It allows for the direct introduction of the keto-ester functionality onto the aromatic ring in a single step.

-

High Atom Economy: The reaction, in principle, incorporates the majority of the atoms from the reactants into the final product.[2]

-

Avoidance of Polyacylation: The product of the acylation, an aryl ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. This inherent property prevents the multiple additions that can plague Friedel-Crafts alkylation reactions.[8][9]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a highly electrophilic acylium ion is generated in situ and subsequently attacked by the electron-rich aromatic ring of ethylbenzene.

Reaction Mechanism: Visualized

The mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation is depicted below. The Lewis acid, typically aluminum chloride (AlCl₃), activates the ethyl oxalyl chloride by coordinating to a chlorine atom, facilitating the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the π-electrons of the ethylbenzene ring, followed by rearomatization to yield the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound. Causality : The use of an inert solvent like dichloromethane (DCM) is crucial as it does not compete in the Friedel-Crafts reaction. The reaction is conducted under anhydrous conditions because the Lewis acid catalyst (AlCl₃) reacts violently with water. The dropwise addition of the acylating agent at low temperature helps to control the exothermic reaction.

Materials and Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Ethylbenzene (anhydrous)

-

Ethyl oxalyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the slurry to 0 °C in an ice bath.

-

Substrate Addition: Add ethylbenzene (1.0 eq) to the cooled slurry with stirring.

-

Acylation: Add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl. Trustworthiness : This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural verification.

Characterization Workflow

The logical flow from a purified product to a fully characterized compound involves multiple analytical techniques, each providing a unique piece of structural information.

Caption: General workflow for compound characterization.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound based on its structure and data from similar compounds.[5][10]

| Technique | Parameter | Expected Observation/Value | Interpretation |

| Formula | Molecular Formula | C₁₂H₁₄O₃ | Confirms the elemental composition.[5] |

| Mass Spec. | Molecular Weight | 206.24 g/mol | Corresponds to the mass of the molecular ion [M]⁺.[5] |

| FT-IR | Wavenumber (cm⁻¹) | ~1730-1740 cm⁻¹ | C=O stretch of the ester. |

| ~1680-1690 cm⁻¹ | C=O stretch of the aryl ketone. | ||

| ~2970-2850 cm⁻¹ | C-H stretches of the ethyl groups. | ||

| ~1600, 1450 cm⁻¹ | C=C stretches of the aromatic ring. | ||

| ¹H NMR | Chemical Shift (δ) | ~1.2-1.4 ppm (t, 3H) | -CH₃ of the ester ethyl group. |

| ~4.2-4.4 ppm (q, 2H) | -OCH₂- of the ester ethyl group. | ||

| ~1.1-1.3 ppm (t, 3H) | -CH₃ of the aromatic ethyl group. | ||

| ~2.6-2.8 ppm (q, 2H) | -CH₂- of the aromatic ethyl group. | ||

| ~7.2-7.8 ppm (m, 4H) | Aromatic protons (ortho-disubstituted pattern). | ||

| ¹³C NMR | Chemical Shift (δ) | ~185-195 ppm | Ketone carbonyl carbon. |

| ~160-165 ppm | Ester carbonyl carbon. | ||

| ~125-145 ppm | Aromatic carbons. | ||

| ~62 ppm | -OCH₂- carbon of the ester. | ||

| ~25 ppm | -CH₂- carbon of the aromatic ethyl group. | ||

| ~14-15 ppm | Methyl carbons of both ethyl groups. | ||

| Chromatography | Purity (HPLC/GC) | >95% | Confirms the purity of the isolated sample. |

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with care. While specific toxicity data is limited, general precautions for handling organic chemicals should be strictly followed.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The rationale behind the synthetic choices has been explained, providing a deeper understanding beyond a simple recitation of steps. Furthermore, a comprehensive characterization workflow has been presented, emphasizing the necessity of a multi-technique approach to unambiguously confirm the structure and purity of the target compound. By integrating expert-driven protocols with foundational chemical principles, this document serves as a practical and authoritative resource for scientists engaged in the synthesis of α-keto esters for pharmaceutical and chemical research.

References

-

Visible light-induced oxidative esterification of mandelic acid with alcohols: a new synthesis of α-ketoesters. Green Chemistry (RSC Publishing). Available at: [Link]

-

Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3- methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Ethyl Benzoylformate. Organic Syntheses Procedure. Available at: [Link]

-

Kinetics of V(V) Oxidation of Esters of Mandelic Acid. Indian Journal of Chemistry. Available at: [Link]

-

Formation of aldehyde and α-keto acid intermediates during the oxidation of mandelic acid derivatives. ResearchGate. Available at: [Link]

-

Ethyl benzoylformate | C10H10O3. PubChem. Available at: [Link]

-

Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Royal Society of Chemistry. Available at: [Link]

-

friedel-crafts acylation reaction: Topics by Science.gov. Science.gov. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

-

Esters with Grignard Reagent. Chemistry Steps. Available at: [Link]

-

Material Safety Data Sheet. Alfa Aesar. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]

- Method for the production of alpha-keto acids and esters thereof. Google Patents.

-

This compound | C12H14O3. PubChem. Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. Oriental Journal of Chemistry. Available at: [Link]

-

Safety Data Sheet. Axxence Aromatic GmbH. Available at: [Link]

-

Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

ETHYL BENZOYLACETATE. Organic Syntheses Procedure. Available at: [Link]

-

Ethyl benzoylformate (C10H10O3). PubChemLite. Available at: [Link]

- Preparation method of alpha-keto ester. Google Patents.

-

preparation of esters. Chemguide. Available at: [Link]

-

Preparation of Esters. Chemistry Steps. Available at: [Link]

-

A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 4. 苯甲酰甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C12H14O3 | CID 24722265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Ethyl benzoylformate 95 1603-79-8 [sigmaaldrich.com]

Spectroscopic Characterization of Ethyl 2-ethylbenzoylformate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-ethylbenzoylformate (IUPAC name: ethyl 2-(2-ethylphenyl)-2-oxoacetate), a compound of interest in synthetic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document synthesizes predictive data based on the analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure featuring an ethyl ester, an α-keto group, and a 2-substituted aromatic ring. Each of these functional groups will give rise to characteristic signals in various spectroscopic analyses. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the ethyl ester group, the ethyl substituent on the aromatic ring, and the aromatic protons themselves. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.1 | Coupled to the adjacent -OCH₂- group. |

| -CH₂CH₃ (ring) | ~1.25 | Triplet (t) | ~7.6 | Coupled to the adjacent benzylic -CH₂- group. |

| -CH₂CH₃ (ring) | ~2.90 | Quartet (q) | ~7.6 | Benzylic protons, coupled to the adjacent -CH₃ group. |

| -OCH₂CH₃ | ~4.40 | Quartet (q) | ~7.1 | Methylene protons of the ester, deshielded by the adjacent oxygen and carbonyl group. |

| Aromatic Protons | ~7.30 - 7.80 | Multiplet (m) | - | The four protons on the disubstituted benzene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of two carbonyl groups is expected to be a prominent feature, with distinct chemical shifts for the ketone and ester carbonyls.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -OCH₂C H₃ | ~14.0 | Methyl carbon of the ethyl ester. |

| -C H₂CH₃ (ring) | ~15.0 | Methyl carbon of the ethyl substituent on the ring. |

| -C H₂CH₃ (ring) | ~26.0 | Methylene carbon of the ethyl substituent on the ring. |

| -OC H₂CH₃ | ~62.0 | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| Aromatic C -H | ~125.0 - 135.0 | Aromatic carbons directly bonded to hydrogen. |

| Aromatic Quaternary C | ~130.0 - 145.0 | Quaternary aromatic carbons (C-C=O and C-CH₂CH₃). |

| Ester C =O | ~165.0 | Carbonyl carbon of the ester group. |

| Ketone C =O | ~190.0 | Carbonyl carbon of the ketone group, typically more deshielded than an ester carbonyl. |

Structural Elucidation Workflow using NMR

The following diagram illustrates the logical workflow for assigning the structure of this compound based on its predicted NMR data.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and the C-O bonds of the ester.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of C-H bonds in the ethyl groups. |

| C=O (ketone) | ~1685 | Strong | The ketone carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency.[1] |

| C=O (ester) | ~1720 | Strong | The ester carbonyl is adjacent to the ketone, and its frequency will be influenced by the electronic environment.[2] |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| C-O (ester) | 1300 - 1100 | Strong | Stretching vibrations of the C-O single bonds of the ester group.[2][3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Weight: The molecular formula of this compound is C₁₂H₁₄O₃, which corresponds to a molecular weight of 206.24 g/mol .[4] The monoisotopic mass is 206.0943 Da.[4]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 206 | [M]⁺ | Molecular ion. |

| 178 | [M - C₂H₄]⁺ | Loss of ethene via McLafferty rearrangement. |

| 161 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |

| 133 | [C₂H₅C₆H₄CO]⁺ | Acylium ion formed by cleavage of the C-C bond between the carbonyls. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for benzoyl compounds (less likely to be the base peak due to the ethyl substituent). |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted key fragmentation pathways in MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental. The following are generalized, yet robust, protocols for the analysis of a sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans (due to lower natural abundance and sensitivity of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Separation:

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

-

MS Detection:

-

The EI source energy is typically set to 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum for that peak can be extracted and analyzed for the molecular ion and fragmentation pattern.

Conclusion

This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous structures, researchers can effectively utilize these spectroscopic techniques for the unequivocal identification and characterization of this and other related molecules. The provided protocols offer a starting point for obtaining high-quality data in a laboratory setting.

References

-

Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (n.d.). Ethyl Benzoylformate. Organic Syntheses Procedure. Retrieved from [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem Compound Database. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } \ NMR spectrum for ethyl benzo... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl formate. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemHelper. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl formate. NIST Chemistry WebBook. Retrieved from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Cinnamate. PubChem Compound Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(2-ethylphenyl)-2-oxoacetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(2-ethylphenyl)-2-oxoacetate, a versatile α-keto ester with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and analytical characterization, grounded in established chemical principles.

Nomenclature and Chemical Identifiers

A foundational aspect of any chemical guide is the precise identification of the compound. The nomenclature and registry numbers for Ethyl 2-(2-ethylphenyl)-2-oxoacetate are crucial for accurate database searching and regulatory compliance.

| Identifier | Value |

| IUPAC Name | Ethyl 2-(2-ethylphenyl)-2-oxoacetate |

| CAS Number | 951888-49-6 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-(2-ethylphenyl)-2-oxoacetate is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and generally high-yielding route to this class of compounds.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol details a robust method for the synthesis of Ethyl 2-(2-ethylphenyl)-2-oxoacetate. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme:

Caption: Synthetic pathway for Ethyl 2-(2-ethylphenyl)-2-oxoacetate.

Materials:

-

Ethylbenzene

-

Ethyl oxalyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. The use of anhydrous conditions is critical as aluminum chloride reacts violently with water, which would also deactivate the catalyst.[1][2]

-

Cooling: Cool the suspension to 0 °C using an ice bath. This is necessary to control the initial exothermic reaction upon addition of the acylating agent.

-

Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel. The slow addition helps to manage the reaction rate and prevent side reactions.

-

Formation of the Acylium Ion: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the electrophilic acylium ion. The aluminum chloride coordinates to the carbonyl oxygen of the acyl chloride, facilitating the departure of the chloride and generating the highly reactive acylium ion.

-

Addition of the Aromatic Substrate: Add a solution of ethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. The ethyl group of ethylbenzene is an ortho, para-directing group in electrophilic aromatic substitution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and 1M hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the inorganic salts into the aqueous layer.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(2-ethylphenyl)-2-oxoacetate.

Chemical Properties and Reactivity

Ethyl 2-(2-ethylphenyl)-2-oxoacetate belongs to the class of α-keto esters, which are highly valuable synthetic intermediates due to the presence of two adjacent carbonyl groups.[3] This arrangement confers unique reactivity that is leveraged in various organic transformations.

-

Electrophilic Keto Carbonyl: The ketone carbonyl group is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions including:

-

Aldol Additions: Reaction with enolates to form β-hydroxy-α-keto esters.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols.

-

Wittig Reactions: Conversion of the ketone to an alkene.

-

-

Ester Functionality: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

-

Enolization: The presence of α-protons on the ethyl group of the phenyl ring allows for potential enolization under basic conditions, though this is less facile than with aliphatic ketones.

The vicinal arrangement of the carbonyl groups can also be exploited in chelation-controlled reactions, providing a degree of stereocontrol in certain transformations.[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for Ethyl 2-(2-ethylphenyl)-2-oxoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group on the phenyl ring, and the ethyl ester group.

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.8 ppm.

-

Ethyl Phenyl Protons: A quartet around δ 2.7-2.9 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

-

Ethyl Ester Protons: A quartet around δ 4.3-4.5 ppm (OCH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

-

Carbonyl Carbons: Two signals in the downfield region, typically δ 160-190 ppm (ester C=O and keto C=O).

-

Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.

-

Aliphatic Carbons: Signals for the ethyl groups, with the OCH₂ of the ester appearing around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.

-

C=O Stretching (Ketone): A strong, sharp peak is expected around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[4]

-

C=O Stretching (Ester): A strong, sharp peak is anticipated in the region of 1730-1750 cm⁻¹.[3][4]

-

C-O Stretching (Ester): Strong bands are predicted in the 1100-1300 cm⁻¹ range.[5]

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Medium to strong bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 161.

-

Loss of the ethyl group from the ester (-CH₂CH₃): Leading to a fragment at m/z = 177.

-

Cleavage of the C-C bond between the carbonyls: Generating characteristic acylium ions.

Applications in Drug Development

The structural motifs present in Ethyl 2-(2-ethylphenyl)-2-oxoacetate make it a valuable building block in medicinal chemistry.

-

Scaffold for Heterocycle Synthesis: The 1,2-dicarbonyl functionality is a common precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent in many drug molecules.

-

Introduction of Substituted Phenyl Groups: The 2-ethylphenyl moiety can be a key pharmacophoric element, and this compound provides a convenient way to incorporate it into larger molecules.

-

Versatile Intermediate: The reactivity of both the ketone and ester groups allows for a wide range of subsequent chemical modifications, enabling the exploration of structure-activity relationships in a drug discovery program.

Safety and Handling

As a professional in a research and development setting, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the reagents for its synthesis.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood, especially during the Friedel-Crafts acylation, which can release corrosive HCl gas.[1]

-

Handling of Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water.[1] It should be handled with extreme care in a dry environment. Ethyl oxalyl chloride is also corrosive and a lachrymator.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(2-ethylphenyl)-2-oxoacetate is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis and drug discovery. A thorough understanding of its synthesis, reactivity, and analytical properties, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

University of California, Davis. Infrared Spectroscopy. [Link]

-

PMC. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. [Link]

-

ResearchGate. Applications of typical α-keto acids and their esters. [Link]

-

The Chemical Society of Japan. The Reaction of Ethyl Dichloro(ethoxy)acetate with Aromatics in the Presence of Lewis Acid. [Link]

-

Chemistry LibreTexts. Reactivity of Alpha Hydrogens. [Link]

-

Beilstein Journals. Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Link]

-

ACS Publications. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

-

PMC. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]

-

PubChem. Ethyl phenylacetate. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

ResearchGate. (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of... [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-Cyclopentyl-2-oxoacetate: Your Reliable Intermediate Supplier for API Synthesis in China. [Link]

-

PubChem. Ethyl 2-[2-(2-hydroxypropyl)phenyl]-2-oxoacetate. [Link]

-

Stenutz. ethyl 2-oxo-2-phenylacetate. [Link]

-

PubMed. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Mass spectrum fragmentation of ethyl acetate. [Link]

-

PMC. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

PMC. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of Ethyl 2-ethylbenzoylformate

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of Ethyl 2-ethylbenzoylformate, a substituted aromatic α-keto ester. While direct experimental data for this specific derivative is not extensively available in public literature, this document synthesizes information from studies on closely related benzoylformate esters to build a predictive framework. We will delve into the expected electronic absorption and emission characteristics, photochemical reactivity, and the key experimental methodologies required for a thorough investigation of its behavior upon excitation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the photochemical applications of α-keto esters, such as in photoinitiated polymerization, controlled release systems, and as tools for studying biological processes.

Introduction: The Significance of α-Keto Esters

α-Keto esters, and specifically aromatic derivatives like benzoylformates, represent a class of compounds with rich and complex photochemistry. Their utility stems from the proximate arrangement of two chromophoric carbonyl groups, which dictates their electronic structure and subsequent reactivity upon absorption of light. This compound, the subject of this guide, introduces an ortho-ethyl substituent on the phenyl ring, which is expected to modulate its photophysical properties through steric and electronic effects compared to the parent ethyl benzoylformate. Understanding these properties is crucial for designing novel photoresponsive materials and therapeutic agents.

Predicted Photophysical and Photochemical Behavior

The photochemistry of alkyl benzoylformates has been a subject of interest, with studies highlighting their propensity for intramolecular reactions.[1] The core of their reactivity lies in the population of excited triplet states, which can then undergo various deactivation pathways.

Electronic Absorption and Emission

Based on data from related benzoylformate esters, this compound is expected to exhibit absorption maxima in the UV-A region (around 320-380 nm) corresponding to n-π* transitions of the carbonyl groups. The presence of the 2-ethyl group may induce a slight bathochromic (red) or hypsochromic (blue) shift depending on its influence on the planarity of the benzoyl moiety.

Fluorescence from benzoylformate esters is typically weak due to efficient intersystem crossing to the triplet manifold. Any observed fluorescence is likely to be characterized by a large Stokes shift, a common feature for molecules undergoing significant geometric relaxation in the excited state.

Excited State Dynamics and Photoreactivity

Upon excitation, this compound is expected to undergo rapid intersystem crossing from the initially populated singlet excited state (S₁) to the triplet state (T₁). The subsequent fate of the triplet state is of primary interest. For alkyl benzoylformates possessing γ-hydrogen atoms, the Norrish Type II reaction is a dominant deactivation pathway.[1]

The triplet lifetime of ethyl benzoylformate has been reported to be approximately 500 nanoseconds in a 1:4 chlorobenzene:n-heptane solution.[1] The introduction of a 2-ethyl substituent may alter this lifetime due to steric hindrance affecting the necessary conformation for intramolecular hydrogen abstraction.

The primary photochemical reaction anticipated for this compound is an intramolecular hydrogen abstraction, a Norrish Type II process, from the ethyl ester group by the excited benzoyl carbonyl. This leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo further reactions, including cyclization to form a cyclobutanol derivative or fragmentation to yield an enol and benzaldehyde.

Experimental Characterization Workflow

A comprehensive understanding of the photophysical properties of this compound requires a suite of spectroscopic and photochemical experiments. The following sections detail the necessary protocols.

Synthesis of this compound

While various synthetic routes to benzoylformate esters exist, a common method involves the oxidation of the corresponding mandelic acid derivative.[2] For this compound, the synthesis would commence with 2-ethylmandelic acid.

Protocol 1: Synthesis of this compound

-

Oxidation of 2-ethylmandelic acid: Dissolve 2-ethylmandelic acid in an appropriate solvent (e.g., water with a base like sodium hydroxide). Cool the solution in an ice bath.

-

Add a strong oxidizing agent, such as potassium permanganate, portion-wise while maintaining a low temperature.

-

Monitor the reaction for the disappearance of the permanganate color. Quench any excess oxidant with a reducing agent (e.g., ethanol).

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., sulfuric acid) to precipitate the 2-ethylbenzoylformic acid.

-

Extract the acid into an organic solvent like ether.

-

Esterification: Remove the extraction solvent and add ethanol along with a catalytic amount of sulfuric acid.

-

Reflux the mixture to drive the esterification reaction.

-

Purify the resulting this compound by distillation under reduced pressure.[2]

Steady-State Spectroscopy

3.2.1. UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the ground-state absorption characteristics.

Protocol 2: UV-Visible Absorption Spectroscopy

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane).

-

Prepare a series of dilutions to determine the molar extinction coefficient (ε). Ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Record the absorption spectra over a range of approximately 200-500 nm.

-

Identify the wavelength of maximum absorption (λmax) for the n-π* and any π-π* transitions.

-

Calculate the molar extinction coefficient at λmax using the Beer-Lambert law (A = εcl).

3.2.2. Fluorescence Spectroscopy

Fluorescence spectroscopy will provide insights into the emissive properties of the molecule.

Protocol 3: Fluorescence Spectroscopy

-

Using the solutions prepared for UV-Vis analysis, excite the sample at its λmax.

-

Record the emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region.

-

Determine the wavelength of maximum emission (λem).

-

Calculate the Stokes shift (Δν̃ = 1/λmax - 1/λem).

-

Determine the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[3][4] The relative quantum yield can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]

Time-Resolved Spectroscopy

3.3.1. Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of short-lived excited states, such as triplet states and biradicals.[5][6][7]

Protocol 4: Transient Absorption Spectroscopy

-

Prepare a solution of this compound in an appropriate solvent.

-

Use a pump pulse (e.g., from an optical parametric amplifier) to excite the sample at its λmax.

-

Probe the changes in absorption using a broadband white-light continuum pulse at various time delays after the pump pulse.[6][8]

-

Construct a three-dimensional data map of change in absorbance (ΔA) versus wavelength and time.

-

Analyze the data to identify transient species by their characteristic absorption bands. For example, the triplet state of benzoylformates and the resulting biradical will have distinct spectral signatures.

-

Determine the lifetimes of the transient species by fitting the decay kinetics at specific wavelengths.

Data Presentation

The following table summarizes the expected photophysical properties for this compound based on literature values for related compounds.

| Property | Expected Value/Range | Experimental Technique |

| λmax (Absorption) | 320 - 380 nm | UV-Visible Spectroscopy |

| ε (Molar Extinction Coefficient) | 100 - 500 M-1cm-1 | UV-Visible Spectroscopy |

| λem (Emission) | 400 - 500 nm | Fluorescence Spectroscopy |

| Φf (Fluorescence Quantum Yield) | < 0.01 | Fluorescence Spectroscopy |

| τT (Triplet Lifetime) | 100 - 700 ns | Transient Absorption Spectroscopy |

Visualizations

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the primary photophysical and photochemical pathways for this compound.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the synthesis and comprehensive photophysical characterization of this compound.

Conclusion

This compound is poised to exhibit a rich photochemistry dominated by triplet state reactivity, particularly the Norrish Type II hydrogen abstraction. The ortho-ethyl substituent is anticipated to subtly influence its photophysical parameters compared to the parent ethyl benzoylformate. The experimental workflows detailed in this guide provide a robust framework for the complete characterization of this and related α-keto esters. A thorough understanding of these properties will undoubtedly pave the way for their application in diverse fields, from polymer science to photobiology.

References

-

Pirrung, M. C., & Tepper, R. J. (1995). Photochemistry of Substituted Benzoylformate Esters. A Convenient Method for the Photochemical Oxidation of Alcohols. The Journal of Organic Chemistry, 60(8), 2461–2465. [Link]

-

Encinas, M. V., Lissi, E. A., Zanocco, A., Stewart, L. C., & Scaiano, J. C. (1984). Photochemistry of alkyl esters of benzoylformic acid. Canadian Journal of Chemistry, 62(2), 386–391. [Link]

-

Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1941). Ethyl Benzoylformate. Organic Syntheses, 1, 241. [Link]

-

ResearchGate. (n.d.). Photochemistry of alkyl esters of benzoylformic acid | Request PDF. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 2). Quantum yield. In Wikipedia. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved January 17, 2026, from [Link]

-

Berera, R., van Grondelle, R., & Kennis, J. T. M. (2009). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 101(2-3), 105–118. [Link]

-

National Center for Biotechnology Information. (n.d.). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. PubMed Central. Retrieved January 17, 2026, from [Link]

-

OSTI.GOV. (n.d.). Transient absorption spectroscopy to explore cellular pathways to photobiomodulation. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Benzeneacetic acid, α-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. edinst.com [edinst.com]

- 5. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

A Technical Guide to the Quantum Yield of Radical Formation for Ethyl 2-ethylbenzoylformate: Principles, Determination, and Mechanistic Insights

Introduction: The Role of Ethyl 2-ethylbenzoylformate in Photopolymerization

This compound is a member of the α-keto ester class of compounds, which are of significant interest in the fields of polymer chemistry and drug development. Their utility primarily stems from their function as Type I photoinitiators. Upon absorption of ultraviolet (UV) light, these molecules undergo a rapid and efficient cleavage to generate reactive free radicals. These radicals are the initiators of polymerization of various monomers, forming the basis of numerous light-curing technologies, including dental resins, coatings, and 3D printing. The efficiency of a photoinitiator is quantified by its quantum yield of radical formation (Φ_R), which is defined as the number of initiating radical pairs formed per photon absorbed. A high quantum yield is a desirable characteristic for a photoinitiator, as it translates to a faster and more efficient polymerization process, requiring lower light intensity or shorter exposure times. This guide provides an in-depth exploration of the photochemical mechanisms governing radical formation from this compound and presents a detailed experimental protocol for the determination of its quantum yield.

Photochemical Mechanism of Radical Formation: The Norrish Type I Reaction

The primary photochemical pathway responsible for the generation of radicals from this compound is the Norrish Type I reaction.[1] This reaction is a characteristic photochemical cleavage of ketones and aldehydes, involving the homolysis of the carbon-carbon bond alpha to the carbonyl group.[1]

The process can be broken down into the following key steps:

-

Photoexcitation: The ground state this compound molecule (S₀) absorbs a photon of UV light, promoting it to an electronically excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). For many ketones, the Norrish Type I cleavage proceeds efficiently from the triplet state.

-

α-Cleavage: From the excited triplet state (or in some cases, directly from the singlet state), the molecule undergoes homolytic cleavage of the C-C bond between the benzoyl group and the ester carbonyl group. This α-cleavage results in the formation of a radical pair: a 2-ethylbenzoyl radical and an ethoxycarbonyl radical.

-

Decarbonylation: The initially formed 2-ethylbenzoyl radical can be unstable and may undergo subsequent decarbonylation, losing a molecule of carbon monoxide (CO) to form a 2-ethylphenyl radical. This secondary radical is also capable of initiating polymerization.

The overall efficiency of radical generation is a composite of the efficiencies of light absorption, intersystem crossing, and the α-cleavage reaction itself.

Caption: Workflow for determining photon flux using ferrioxalate actinometry.

Part 2: Laser Flash Photolysis and Transient Absorption Spectroscopy

Laser flash photolysis is a powerful technique to generate and study transient species, such as free radicals, with lifetimes in the microsecond to nanosecond range.

Principle: A short, intense pulse of laser light is used to excite the sample, generating the radicals. A second, weaker probe light beam is passed through the sample at a right angle to the laser pulse. By measuring the change in absorbance of the probe light as a function of time after the laser flash, the transient absorption spectrum and the decay kinetics of the radicals can be determined.

Step-by-Step Protocol for Quantum Yield Determination:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) with a known concentration. The absorbance of the solution at the laser excitation wavelength should be adjusted to be in the optimal range (typically 0.1-0.3) to ensure uniform excitation and to avoid inner filter effects.

-

Prepare a solution of a standard compound with a known quantum yield of triplet formation (e.g., benzophenone) in the same solvent, with its absorbance matched to that of the sample at the excitation wavelength.

-

-

Laser Flash Photolysis Experiment:

-

Place the sample cuvette in the laser flash photolysis apparatus.

-

Excite the sample with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm).

-

Record the transient absorption spectra at various time delays after the laser pulse. The radicals generated from this compound are expected to have characteristic absorption bands. For example, benzoyl radicals typically absorb in the 600-700 nm region, while ethyl radicals have been detected in the near-IR. [2][3]3. Data Analysis:

-

From the transient absorption spectra, determine the initial change in absorbance (ΔA) immediately after the laser flash. This value is proportional to the initial concentration of the radicals formed.

-

Perform the same experiment with the standard solution under identical conditions and determine its initial transient absorbance (ΔA_std).

-

-

Calculation of the Quantum Yield of Radical Formation (Φ_R):

-

The quantum yield of radical formation for the sample can be calculated relative to the known quantum yield of the standard (Φ_std) using the following equation:

Φ_R = Φ_std * (ΔA / ΔA_std) * (ε_std / ε_R)

where:

-

ε_std is the molar extinction coefficient of the transient species from the standard.

-

ε_R is the molar extinction coefficient of the radical from the sample.

-

-

The determination of the molar extinction coefficient of the transient radical (ε_R) can be challenging and may require more advanced techniques or assumptions based on similar radical species.

-

Caption: Workflow for determining the quantum yield of radical formation via laser flash photolysis.

Conclusion: A Pathway to Optimized Photopolymerization

Understanding the quantum yield of radical formation for photoinitiators like this compound is paramount for the rational design and optimization of photopolymerization processes. A higher quantum yield directly correlates with enhanced reactivity, enabling faster curing speeds, reduced energy consumption, and the potential for developing more advanced light-curable materials. The methodologies outlined in this guide, combining chemical actinometry for precise photon flux determination and laser flash photolysis for the direct observation of radical intermediates, provide a robust framework for the quantitative characterization of photoinitiator efficiency. While a specific quantum yield for this compound remains to be definitively published, the principles and protocols presented here empower researchers to undertake this critical measurement, thereby contributing to the advancement of photopolymer science and its diverse applications.

References

-

Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. (2023). Photochem. Photobiol. Sci.[Link]

-

Quantum Yield of the Ferrioxalate Actinometer. (1964). J. Chem. Phys.[Link]

-

Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors. (2011). National Institute of Standards and Technology. [Link]

-

Quantum Yield of the Ferrioxalate Actinometer. Scilit. [Link]

-

Determining Photon Flux Using Actinometry. HepatoChem. [Link]

-

Absolute Absorption Cross-Section of the Ã← X ˜ Electronic Transition of the Ethyl Peroxy Radical and Rate Constant of Its Cross Reaction with HO 2. (2018). Molecules. [Link]

-

Structure–reactivity studies on ˙OH radical reaction with substituted dialkyl sulfides. (2004). Phys. Chem. Chem. Phys.[Link]

-

Electronic absorption spectra of benzoyl radicals produced from benzoyl halides by irradiation with γ-rays in organic glass. (1982). J. Chem. Soc., Faraday Trans. 1. [Link]

-

Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. (2021). Phys. Chem. Chem. Phys.[Link]

-

Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. (2024). Molecules. [Link]

-

Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. (2020). Chem. Rev.[Link]

-

Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. (2021). RSC Publishing. [Link]

-

Electronically Excited States of Free Radicals. (2022). Physchem. [Link]

-

Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. (2021). Macromolecules. [Link]

-

On the actinometric measurement of absolute luminescence quantum yields. National Bureau of Standards. [Link]

-

Transient absorption spectra illustrating the formation and decay of... ResearchGate. [Link]

-

CHEMICAL ACTINOMETRY. KGROUP. [Link]

-

Benzoyl radicals from (hetero)aromatic aldehydes. Decatungstate photocatalyzed synthesis of substituted aromatic ketones. (2010). Org. Biomol. Chem.[Link]

-

6.6 Actinometry for Quantum Yields. (2021). YouTube. [Link]

- Novel methyl benzoylformate initiator and preparation method thereof.

- Methyl benzoylformate highly selective synthetic method.

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2019). Sci Rep. [Link]

-

Photogeneration of Organic Free Radicals in Liquid Solutions. (2020). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Electronic absorption spectra of benzoyl radicals produced from benzoyl halides by irradiation with γ-rays in organic glass - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 2-ethylbenzoylformate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Ethyl 2-ethylbenzoylformate (CAS No. 951888-49-6), an α-keto ester of interest in synthetic chemistry and potentially in drug development.[1] In the absence of direct, publicly available experimental data for this specific compound, this document synthesizes information from analogous structures and established principles of thermal analysis and organic chemistry to predict its behavior. We present detailed, best-practice protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) tailored for the characterization of liquid organic compounds like this compound. Furthermore, we propose a primary decomposition mechanism initiated by a Norrish Type I cleavage of the α-keto group, a well-documented reaction for ketones.[2][3][4] This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to safely handle and characterize the thermal properties of this and structurally related molecules.

Introduction to this compound

This compound, with the IUPAC name ethyl 2-(2-ethylphenyl)-2-oxoacetate, is an aromatic α-keto ester.[1] Its molecular structure, featuring a substituted benzene ring adjacent to a diketone-like functionality, suggests a complex thermal behavior that is critical to understand for applications in synthesis, formulation, and storage, particularly within the pharmaceutical industry where thermal stability is a key indicator of a drug substance's shelf-life and safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 2-(2-ethylphenyl)-2-oxoacetate | PubChem[1] |

| CAS Number | 951888-49-6 | PubChem[1] |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |

| Molecular Weight | 206.24 g/mol | PubChem[1] |

| Appearance | (Predicted) Liquid | - |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[5][6] The following protocols are designed to provide a robust framework for the analysis of this liquid organic compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is ideal for determining decomposition temperatures, residual solvent content, and the overall thermal stability of a compound.[6][7]

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines, using certified reference materials.

-

Sample Preparation:

-

Place a clean, empty alumina crucible (150 µL) on the TGA's microbalance and tare.[8]

-

Using a micropipette, carefully dispense 5-10 mg of this compound into the crucible.[9] Record the exact initial mass.

-

For volatile liquids, it is advisable to use a crucible with a pinhole lid to prevent premature evaporation while still allowing for the escape of decomposition products.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.[7]

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%) as indicators of thermal stability.

-

dot

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing information on the energy changes associated with these processes.[5]

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.[11][12]

-

Sample Preparation:

-

Place a clean, empty hermetically sealed aluminum pan and lid on a microbalance and tare.

-

Dispense 2-5 mg of this compound into the pan.

-

Hermetically seal the pan to prevent evaporation of the liquid sample during the experiment.[13]

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (in W/g) versus temperature.

-

Identify endothermic (heat-absorbing) and exothermic (heat-releasing) events.

-

The onset of a significant, irreversible exothermic peak is indicative of thermal decomposition.

-

Integrate the area under any observed peaks to quantify the enthalpy change (ΔH) associated with the thermal event.

-

dot

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Decomposition Pathways

In the absence of direct experimental data, the thermal decomposition of this compound can be predicted based on the reactivity of its functional groups. The α-keto ester moiety is the most likely site for the initial thermal degradation.

Primary Decomposition: Norrish Type I Cleavage

The Norrish Type I reaction is a photochemical process involving the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group.[2][3][4] While photochemically initiated, this type of cleavage can also occur thermally at elevated temperatures. For this compound, this would involve the cleavage of the bond between the two carbonyl carbons.

This initial cleavage would result in the formation of two radical species: a 2-ethylbenzoyl radical and an ethoxycarbonyl radical.

dot

Caption: Proposed Norrish Type I cleavage of this compound.

Secondary Decomposition Reactions

The highly reactive radical intermediates formed from the initial cleavage would subsequently undergo a variety of secondary reactions, leading to a complex mixture of smaller, more volatile decomposition products.

-

Decarbonylation: The 2-ethylbenzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2-ethylphenyl radical.

-

Decarboxylation: The ethoxycarbonyl radical can decompose to an ethyl radical and carbon dioxide (CO₂).

-

Radical Recombination and Disproportionation: The various radical species present (2-ethylphenyl, ethyl) can recombine to form stable molecules (e.g., 1,1'-diethylbiphenyl, ethylbenzene, butane) or undergo disproportionation reactions to form alkanes and alkenes (e.g., ethane and ethene).

-

Further Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller hydrocarbons and soot.

dot

Caption: Proposed thermal decomposition pathway for this compound.

Anticipated TGA and DSC Results

Based on the proposed decomposition mechanism, the following observations are anticipated from the thermal analysis:

-

TGA: A single, major mass loss step is expected, corresponding to the fragmentation and volatilization of the molecule. The onset of this mass loss will define the practical upper-temperature limit for the compound's stability.

-

DSC: A significant exothermic event will likely be observed, corresponding to the energy released during the decomposition reactions. This exotherm will correlate with the mass loss seen in the TGA.

Table 2: Predicted Thermal Analysis Data

| Parameter | Predicted Observation | Rationale |

| TGA Tonset | 150 - 250 °C | Typical range for the decomposition of organic esters and ketones. |

| DSC Event | Major exothermic peak | Bond cleavage and subsequent reactions are typically exothermic. |

| Major Gaseous Byproducts | CO, CO₂, Ethene, Ethane | Resulting from decarbonylation, decarboxylation, and radical disproportionation. |

Implications for Drug Development

For professionals in drug development, understanding the thermal stability of a compound like this compound is paramount. The predicted decomposition pathway suggests that at elevated temperatures, the compound will degrade into a variety of smaller molecules. This has several critical implications:

-

Stability Studies: The TGA and DSC data are essential for establishing appropriate storage conditions and estimating the shelf-life of any formulation containing this compound.

-

Forced Degradation: The proposed decomposition products can serve as targets for identification in forced degradation studies, which are a regulatory requirement for new drug substances.

-

Process Chemistry: Knowledge of the decomposition temperature is crucial for the design of safe and efficient synthetic routes and purification processes (e.g., distillation).

Conclusion

References

-

Norrish, R. G. W. (n.d.). Norrish reaction. In Wikipedia. Retrieved from [Link]

-

Chem-Station. (2017, June 1). Norrish Reaction. Chem-Station International Edition. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. National Center for Biotechnology Information. Retrieved from [Link]

-

Strategic Directions, Inc. (n.d.). Norrish Type Cleavage. Merck & Co., Inc. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Decarboxylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

T,C&A Lab. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Alfa Chemistry. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Impact Analytical. (n.d.). TGA Analysis. Retrieved from [Link]

- Femtochemistry of Norrish Type-I Reactions: I. Experimental and Theoretical Studies of Acetone and Related Ketones on the S1 Surface. (n.d.).

- Taylor, R. (1978). The mechanism of the gas-phase pyrolysis of esters. Part 6. Pyrolysis of 1-arylethyl benzoates and t-butyl phenylacetates. Journal of the Chemical Society, Perkin Transactions 2, 1095.

- Taylor, R. (1978). The mechanism of the gas-phase pyrolysis of esters. Part 7. The effects of substituents at the acyl carbon. Journal of the Chemical Society, Perkin Transactions 2, 1255.

- Al-Lal, A. M., & Taylor, R. (1980). Gas-phase pyrolysis of the S-butyl thioacetates. Journal of the Chemical Society, Perkin Transactions 2, 1031.

-

Thermo Fisher Scientific. (n.d.). Ethyl phenylglyoxylate, 98%. Alfa Aesar. Retrieved from [Link]

- National Renewable Energy Laboratory. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Green Chemistry, 25(8), 3278-3291.

- Royal Society of Chemistry. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. RSC Advances, 12(12), 7291-7300.

-